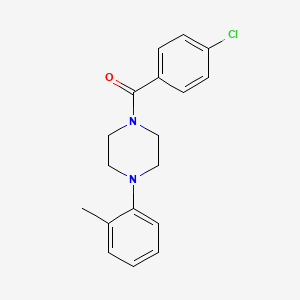

1-(4-chlorobenzoyl)-4-(2-methylphenyl)piperazine

Description

1-(4-Chlorobenzoyl)-4-(2-methylphenyl)piperazine is a piperazine derivative characterized by a 4-chlorobenzoyl group at the N1 position and a 2-methylphenyl group at the N4 position. Piperazine derivatives are widely studied for their pharmacological versatility, particularly in targeting receptors such as dopamine, serotonin, and adenosine.

Synthesis:

The compound is synthesized via nucleophilic substitution, where 4-(2-methylphenyl)piperazine reacts with 4-chlorobenzoyl chloride in the presence of triethylamine (as a base) in dichloromethane. The reaction proceeds at room temperature, followed by purification via column chromatography (hexane:ethyl acetate = 8:2) .

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O/c1-14-4-2-3-5-17(14)20-10-12-21(13-11-20)18(22)15-6-8-16(19)9-7-15/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVKJIRPEQUUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorobenzoyl)-4-(2-methylphenyl)piperazine typically involves the reaction of 4-chlorobenzoyl chloride with 4-(2-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(4-chlorobenzoyl)-4-(2-methylphenyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl rings, especially under basic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Anticancer Activity

Cytotoxicity Studies:

Research has demonstrated that derivatives of 1-(4-chlorobenzoyl)-4-(2-methylphenyl)piperazine exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the synthesis of several derivatives, which were tested against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancer cell lines. The results indicated that these compounds inhibited cell growth effectively, suggesting their potential as anticancer therapeutics .

Mechanism of Action:

The proposed mechanism involves the induction of apoptosis in cancer cells, which was evidenced by morphological changes and biochemical assays indicating activation of apoptotic pathways. The compounds were found to disrupt cellular functions, leading to increased cell death rates in treated cancer cell lines compared to controls .

Inhibition of Monoacylglycerol Lipase (MAGL)

Reversible Inhibition:

Another significant application of this compound is its role as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various pathological conditions, including cancer and neurodegenerative diseases. A study focused on optimizing the structure of 4-chlorobenzoylpiperidine derivatives for enhanced MAGL inhibition. The lead compound derived from 1-(4-chlorobenzoyl)-4-(2-methylphenyl)piperazine showed a Ki value of 8.6 µM, indicating its potential for therapeutic use without the side effects associated with irreversible inhibitors .

Therapeutic Implications:

The reversible nature of MAGL inhibition allows for better control over therapeutic outcomes, potentially reducing adverse effects such as tolerance and dependency observed with traditional irreversible inhibitors. This characteristic makes it a promising candidate for further development in treating conditions like multiple sclerosis and various cancers .

Structural Studies and Crystallography

Crystallization Properties:

The structural characteristics of 1-(4-chlorobenzoyl)-4-(2-methylphenyl)piperazine have been explored through crystallographic studies. The compound crystallizes in specific space groups, exhibiting unique hydrogen bonding patterns that contribute to its stability and biological activity. These structural insights are crucial for understanding how modifications to the molecule can enhance its pharmacological properties .

-

Case Study 1: Cytotoxicity Assessment

A series of experiments assessed the cytotoxic effects of various derivatives on multiple cancer cell lines. Results indicated that compounds derived from 1-(4-chlorobenzoyl)-4-(2-methylphenyl)piperazine displayed IC50 values ranging from low micromolar concentrations to sub-micromolar concentrations across different cell lines, demonstrating their potential as effective anticancer agents. -

Case Study 2: MAGL Inhibition Profile

A virtual screening study identified this compound's ability to inhibit MAGL reversibly, with subsequent modifications leading to improved potency. This study emphasized the significance of structural optimization in enhancing therapeutic profiles for drug candidates targeting endocannabinoid pathways.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., 4-Cl, 4-CF₃) enhance receptor binding by stabilizing charge interactions. For example, 8f (4-Cl-phenyl) showed superior allosteric enhancement at A1 adenosine receptors compared to methoxy or trifluoromethyl analogs .

- Steric bulk : The 2-methylphenyl group in the target compound may reduce off-target interactions compared to bulkier benzhydryl groups (e.g., 5a) .

Piperazine vs. Piperidine Cores

Replacing piperazine with piperidine can abolish activity, as seen in MAGL inhibitors (). Piperazine’s dual nitrogen atoms allow for stronger hydrogen bonding and conformational flexibility, critical for receptor interactions. For instance, G1 (a piperidine derivative) showed reduced MAGL inhibition compared to piperazine analogs .

Receptor Binding and Selectivity

- Dopamine D2/D3 Receptors : Compounds with 2-methoxyphenyl substituents (e.g., ) exhibit high D2 affinity (Ki < 10 nM). The target compound’s 2-methylphenyl group may similarly enhance D2 binding due to hydrophobic interactions .

- Serotonin 5-HT1A : Arylpiperazines with extended alkyl chains (e.g., 18 in ) achieve Ki = 0.6 nM. The target compound’s lack of a flexible alkyl chain may limit 5-HT1A affinity .

Physicochemical Properties

Implications :

- The target compound’s low solubility may limit bioavailability, necessitating prodrug strategies.

- Crystalline forms (e.g., 5a) enhance stability but complicate formulation .

Biological Activity

1-(4-chlorobenzoyl)-4-(2-methylphenyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the existing literature on its biological activity, focusing on its cytotoxic effects on cancer cell lines and its antimicrobial properties.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : C_{17}H_{18}ClN_{2}O

- Molecular Weight : 302.79 g/mol

Anticancer Properties

Research has demonstrated that derivatives of 1-(4-chlorobenzoyl)-4-(2-methylphenyl)piperazine exhibit significant cytotoxic activity against various cancer cell lines. A study published in the International Journal of Molecular Sciences highlighted the synthesis of several piperazine derivatives and their effects on cell viability across multiple cancer types, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers .

Table 1: Cytotoxic Effects on Cancer Cell Lines

The mechanism of action appears to involve apoptosis induction through the activation of caspases, leading to programmed cell death . Time-dependent studies indicate that these compounds maintain stability and effectiveness over extended periods, suggesting potential for long-term therapeutic use.

Antimicrobial Properties

In addition to its anticancer activity, the compound has been evaluated for antimicrobial efficacy. The synthesis of piperazine derivatives has shown promising results against a range of bacterial and fungal strains. A recent study assessed the antimicrobial activity using the agar-well diffusion method against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 | |

| Candida albicans | 11 |

The observed antimicrobial activity suggests that these derivatives may disrupt bacterial cell membranes or inhibit key metabolic pathways, although further mechanistic studies are required to elucidate these interactions.

Case Studies

- Cytotoxicity in Liver Cancer Models : In a study examining the effects of various piperazine derivatives on liver cancer cells, it was found that compounds similar to 1-(4-chlorobenzoyl)-4-(2-methylphenyl)piperazine achieved significant reductions in cell viability, indicating potential as a lead compound for further development in liver cancer therapies .

- Antimicrobial Efficacy Against Resistant Strains : Another research effort focused on the efficacy of this compound against antibiotic-resistant strains of bacteria. The results indicated that certain derivatives maintained effectiveness against strains resistant to conventional antibiotics, highlighting their potential role in addressing antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.